molecular formula C10H11N B078091 1-Ethyl-1H-indole CAS No. 10604-59-8

1-Ethyl-1H-indole

Cat. No. B078091
CAS RN: 10604-59-8
M. Wt: 145.2 g/mol
InChI Key: QRRKZFCXXBFHSV-UHFFFAOYSA-N
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Description

“1-Ethyl-1H-indole” is a chemical compound with the molecular formula C10H11N . It is also known by other names such as 1-Ethylindole and N-Ethylindole . The molecular weight of this compound is 145.20 g/mol .


Synthesis Analysis

Indoles, including 1-Ethyl-1H-indole, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used in the treatment of various disorders in the human body . The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-1H-indole consists of a benzene ring fused with a pyrrole ring . The ethyl group is attached to one of the carbon atoms in the pyrrole ring . The InChIKey for this compound is QRRKZFCXXBFHSV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indole derivatives, including 1-Ethyl-1H-indole, have been used in the development of novel ATX inhibitors . The Indole-1 analogs were prepared which exerted mild activity comparable to Indole-1 in ATX enzyme assay .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-1H-indole include a molecular weight of 145.20 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of this compound are both 145.089149355 g/mol .

Scientific Research Applications

  • Synthesis and Functionalization:

    • Indoles, including 1-Ethyl-1H-indole, are essential in organic chemistry and found in many biologically active natural products. They have extensive applications in medicine, synthetic chemistry, coordination chemistry, and industrial chemistry. Palladium-catalyzed reactions are significant in synthesizing and functionalizing indoles, offering access to fine chemicals, agrochemical, and pharmaceutical intermediates with fewer steps and less waste (Cacchi & Fabrizi, 2005).
  • Pharmacological Activities:

    • Certain indole derivatives exhibit pharmacological activities like anti-inflammatory and analgesic actions. This includes compounds synthesized from ethyl-3-oxo-3-{2-[(5-substituted-3-phenyl-1H-indol-2-yl) carbonyl] hydrazinyl} propanoates (Basavarajaiah & Mruthyunjayaswamya, 2021).
  • Anti-Inflammatory Actions:

    • Indole derivatives like 1-ethyl- and 1-n-propyl-1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids, including etodolic acid, show potent anti-inflammatory properties, particularly effective in chronic rat models of inflammation (Martel et al., 1976).
  • Catalytic Applications:

    • Indole-bridged bisphosphine-monoxide palladium catalysts, utilizing the indole framework, have been used for efficient ethylene polymerization and copolymerization with polar monomers, reflecting the crucial role of indoles in catalyst design (Li et al., 2020).
  • Antimicrobial Activity:

    • Substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide compounds, derived from reactions involving indole, have shown antimicrobial activity, highlighting the role of indole derivatives in developing antimicrobial agents (Prasad, 2017).
  • Antioxidant and Anticancer Activities:

    • Indole derivatives, such as 1-ethyl-2-phenyl-3-phenylethyl-3-thiophen-2-yl-1H-indole, have been studied for their antioxidant, antimicrobial, cytotoxic properties, and effects on glutathione S-transferases activities in human liver carcinoma cells, showing promising potential in cancer therapy (Kurt-Kızıldoğan et al., 2020).
  • Corrosion Inhibition:

    • 3-Amino alkylated indoles have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their inhibitory efficiency is attributed to the adsorption on steel surfaces, demonstrating the practical application of indole derivatives in industrial settings (Verma et al., 2016).

Safety And Hazards

While specific safety and hazard information for 1-Ethyl-1H-indole is not available in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions in the research and development of 1-Ethyl-1H-indole and its derivatives could involve the exploration of their potential as biologically active compounds for the treatment of various disorders . The development of novel methods of synthesis for indole derivatives is also a significant area of interest .

properties

IUPAC Name

1-ethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRKZFCXXBFHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293941
Record name 1-Ethyl-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-indole

CAS RN

10604-59-8
Record name N-Ethylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-1H-indole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93082
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H03CX1P47U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a solution of indole product in Example 38 (150 mg, 0.572 mmol) and diethyl oxalate (92 mg, 0.63 mmol) in DMF (5 mL), potassium tert-butoxide (71 mg, 0.63 mmol) was added in one portion at room temperature under nitrogen. The reaction mixture was warmed to reflux under nitrogen for 1 h and then was cooled down to room temperature. The mixture was diluted with water (50 mL) and extracted (3×) with methylene chloride. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by chromatography (SiO2, EtOAc/hexanes, 1:1) to afford the N-ethyl-indole, Example 38, (144 mg, 86%): 1H NMR (500 MHz, CDCl3) δ 7.18-7.28 (m, 5H), 7.09 (d, J=3.2 Hz, 1H), 7.07 (d, J=8.5 Hz, 1H), 6.71 (d, J=8.5 Hz, 1H), 6.42 (dd, J=3.2, <1 Hz, 1H), 4.36 (t, J=8.0, 5.4 Hz, 1H), 4.12 (q, J=7.3 Hz, 2H), 4.00 (d, J=15.1 Hz, 1H), 3.85 (d, J=15.1 Hz, 1H), 3.07 (dd, J=11.3, 5.4 Hz, 1H), 2.66 (dd, J=11.3, 8.0 Hz, 1H), 2.50 (s, 3H), 1.44 (t, J=7.3 Hz, 3H).
Quantity
0 (± 1) mol
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[Compound]
Name
Example 38
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150 mg
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92 mg
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71 mg
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5 mL
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to general procedure A described in Scheme 1 from indole and bromoethane. The crude material was used directly without further purification
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
F Jia, H Lei, Y Chen, T Li, L Xing, Z Cao… - Bioorganic & Medicinal …, 2020 - Elsevier
Aiming to develop novel ATX inhibitors, an indole-3-carboxylic acid lead Indole-1 was identified through high-throughput screening (HTS) efforts. The Indole-1 analogs 1–7 was firstly …
Number of citations: 4 www.sciencedirect.com
C Yılmaz, S Arslan, D Mutlu, M Konus… - Anti-Cancer Agents …, 2021 - ingentaconnect.com
… However, this was the first study that showed cytotoxic activity of 3-bromo-1-ethyl-1H-indole. Further studies for that compound and its derivatives showing selectivity of certain types of …
Number of citations: 2 www.ingentaconnect.com
G Thirupathi, M Venkatanarayana, PK Dubey… - Chem Sci …, 2013 - e-journals.in
Facile and green syntheses of unsymmetrically substituted-3-(1-benzyl-1H-indol-3-yl)-2-(1-ethyl-1H-indole-3-carbonyl)-acrylonitriles 5 (ad) is being reported. L-tryptophan has been …
Number of citations: 2 www.e-journals.in
G Thirupathi, M Venkatanarayana… - Asian Journal of …, 2013 - researchgate.net
Facile syntheses of substituted 3-(1-methyl-1H-indol-3-yl)-2-(1-ethyl-1H-indole-3-carbonyl) acrylonitriles 5 (ad) is being reported. L-Tyrosine has been utilized as an efficient and eco-…
Number of citations: 3 www.researchgate.net
ML Borgne, P Marchand, M Duflos… - Archiv der …, 1997 - Wiley Online Library
… A solution of 5-bromo-1-ethyl1H-indole 17 (1.0 g, 4.5 mmol) in CHzC12 (10 ml) was added dropwise. The reaction mixture was heated at reflux for 7 h. The solution was poured onto …
Number of citations: 68 onlinelibrary.wiley.com
黄岗, 徐兴烟, 曾向潮, 李凯平 - 结构化学, 2010 - cqvip.com
: 3-(1-Ethyl-1H-indole-3-carbonyl) aminopropionic acid has been synthesized by alkylation of 3-(1H-indole-3-carbonyl) aminopropionic acid methyl ester with bromoethane, follo-wed by …
Number of citations: 1 www.cqvip.com
W Kong, C Fu, S Ma - scholar.archive.org
… After being stirred for 40 min, 1-ethyl-1H-indole-2-carbaldehyde (181.5 mg, 1.0 mmol) was added. After 5 h (monitored by TLC), the reaction mixture was quenched with saturated …
Number of citations: 0 scholar.archive.org
A Kurt-Kızıldoğan, Ç Otur, C Yılmaz… - Letters in Drug …, 2021 - ingentaconnect.com
… Firstly, 3-bromo-1-ethyl-1H-indole 2 was synthesized by using electrophilic aromatic substitution … If 3-bromo-1-ethyl-1H-indole (2) was allowed to react with phenylacetylene 3 in the …
Number of citations: 2 www.ingentaconnect.com
M Venkatanarayana, P Kumar Dubey - Heteroatom Chemistry, 2012 - Wiley Online Library
… as a novel and efficient catalyst for the Knoevenagel condensation of indole‐3‐carboxaldehydes 1(a–e), 1‐methyl‐1H‐indole‐3‐carboxaldehydes 4(a–e), and 1‐ethyl‐1H‐indole‐3‐…
Number of citations: 6 onlinelibrary.wiley.com
M Konus, D Çetin, C Yılmaz, S Arslan, D Mutlu… - …, 2020 - Wiley Online Library
… Initially, 3-bromo-1-ethyl-1H-indole (2) was synthesized by using electrophilic aromatic substation … When 3-bromo-1-ethyl-1H-indole 2 was treated with 2-(tributylstannyl)thiophene in the …

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